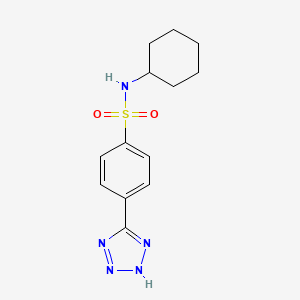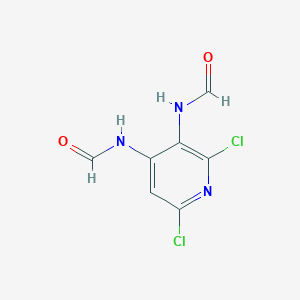
1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene is an organic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromo and fluoro substituent on the ethenyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with a suitable bromo-fluoroethenylating agent. One common method is the use of (E)-2-bromo-2-fluorovinyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted methoxybenzenes.
Oxidation: Formation of methoxybenzoic acids.
Reduction: Formation of ethyl derivatives of methoxybenzene.
Scientific Research Applications
1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromo and fluoro substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also play a role in modulating the compound’s electronic properties and overall stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobiphenyl
- 2-Bromo-4-fluoro-1-iodobenzene
- 4-Bromo-2-fluoroacetophenone
Uniqueness
1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromo and fluoro groups on the ethenyl moiety, along with the methoxy group on the benzene ring, makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
808132-81-2 |
|---|---|
Molecular Formula |
C9H8BrFO |
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(2-bromo-2-fluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-6H,1H3 |
InChI Key |
JJJSJSVLXRSXQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)


![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)






